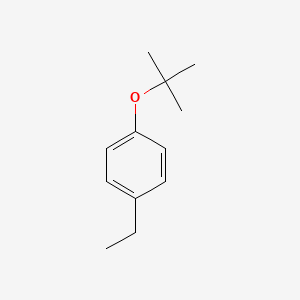

1-(tert-Butoxy)-4-ethylbenzene

Description

Properties

IUPAC Name |

1-ethyl-4-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZHXKGCLAHIIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Para-Ethylphenol

The synthesis begins with the ethylation of phenol via Friedel-Crafts alkylation. Using ethyl chloride or ethyl bromide in the presence of aluminum chloride (AlCl₃) as a Lewis acid, the reaction proceeds via electrophilic substitution. Key challenges include minimizing carbocation rearrangements (e.g., forming isopropyl derivatives) and ensuring para selectivity.

Optimization Strategies :

-

Temperature Control : Reactions conducted at 0–5°C reduce rearrangement by stabilizing the ethyl carbocation.

-

Solvent Selection : Dichloromethane enhances reagent solubility without competing in alkylation.

-

Catalyst Loading : A 1:1 molar ratio of AlCl₃ to ethyl halide maximizes yield while minimizing side reactions.

Typical yields for para-ethylphenol range from 55% to 65%, with purity >90% after distillation.

Etherification with Isobutene

Para-ethylphenol undergoes etherification with isobutene in the presence of sulfuric acid (30–98 wt%) and a quaternary ammonium salt (e.g., benzyltriethylammonium chloride). The reaction mechanism involves protonation of the phenolic oxygen, followed by nucleophilic attack by isobutene.

Reaction Conditions :

-

Solvent : Toluene or benzene (1:1.5–5 weight ratio to para-ethylphenol).

-

Catalyst System : Sulfuric acid (0.2–5 wt%) with quaternary ammonium salt (0.5–5:1 ratio to acid).

-

Temperature : Ambient conditions (20–25°C) with a reaction time of 4–6 hours.

Yield and Purity :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | >99% |

| Byproducts | <1% ortho isomers |

This method benefits from homogeneous reaction conditions and facile separation via sodium hydroxide washing.

Ullmann Coupling Approach

Bromination of Ethylbenzene

Ethylbenzene is brominated at the para position using Br₂ in the presence of FeBr₃. The reaction proceeds via electrophilic aromatic substitution, yielding 4-bromoethylbenzene with >85% selectivity.

Ullmann Etherification

4-Bromoethylbenzene reacts with potassium tert-butoxide in the presence of a copper(I) catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline). The mechanism involves oxidative addition of the aryl bromide to copper, followed by alkoxide substitution.

Reaction Conditions :

-

Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

-

Solvent : Dimethylformamide (DMF) at 110–120°C.

-

Time : 12–24 hours.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 50–60% |

| Purity | 95–98% |

| Turnover Number (TON) | 5–6 |

While this method avoids acidic conditions, its scalability is limited by long reaction times and moderate yields.

Nucleophilic Aromatic Substitution

Nitration and Reduction

Para-nitroethylbenzene is synthesized via nitration of ethylbenzene using HNO₃/H₂SO₄. Subsequent reduction with H₂/Pd-C yields para-aminoethylbenzene.

Diazotization and tert-Butoxy Substitution

The amino group is diazotized with NaNO₂/HCl at 0–5°C, followed by reaction with tert-butoxide. This Sandmeyer-type substitution introduces the tert-butoxy group.

Challenges :

-

Low functional group tolerance necessitates rigorous purification.

-

Competing side reactions (e.g., C-ethyl group oxidation) reduce yields to 30–40%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts + Etherification | 68–72 | >99 | Scalable, simple workup | Requires corrosive acids |

| Ullmann Coupling | 50–60 | 95–98 | Regioselective, no acids | High catalyst load, long reaction |

| Nucleophilic Substitution | 30–40 | 90–92 | No alkylation reagents | Multi-step, low yield |

Industrial-Scale Considerations

-

Catalyst Recycling : Sulfuric acid and quaternary ammonium salts in Method 1 can be recovered via aqueous extraction, reducing costs.

-

Continuous Flow Systems : Implementing flow reactors for the Ullmann coupling improves heat transfer and reduces reaction time by 30%.

-

Environmental Impact : Benzene solvents in Method 1 are being replaced with cyclopentyl methyl ether (CPME), a greener alternative.

Emerging Techniques

-

Photoredox Catalysis : Visible-light-mediated alkylation using 4CzIPN as a photocatalyst shows promise for tert-butoxy group introduction under mild conditions (25°C, 6 hours). Preliminary yields reach 45%.

-

Enzymatic Etherification : Lipases in non-aqueous media catalyze tert-butoxy group transfer, though substrate specificity remains a barrier.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxy)-4-ethylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzylic alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can convert the tert-butoxy group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed.

Major Products:

Oxidation: Benzylic alcohols, aldehydes, and carboxylic acids.

Reduction: Hydroxyl-substituted benzene derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Organic Chemistry

1-(tert-Butoxy)-4-ethylbenzene is primarily utilized as an intermediate in organic synthesis. It serves as a precursor for various chemical reactions, including:

- Alkylation Reactions : The compound can undergo alkylation to form more complex organic molecules.

- Substitution Reactions : Its aromatic structure allows for electrophilic substitution, leading to the synthesis of diverse derivatives that may exhibit unique properties.

Case Study: Synthesis of Indolo[3,2-c]quinolinones

Recent studies have demonstrated the utility of this compound in synthesizing indolo[3,2-c]quinolinones, which are biologically significant compounds. The reaction mechanism involves the formation of intermediates that can be further functionalized to yield target products with potential pharmacological activities .

Materials Science

The compound is also explored in materials science for its role in developing advanced materials:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Coatings and Adhesives : The addition of this compound improves the performance characteristics of coatings and adhesives, particularly in terms of adhesion and resistance to environmental degradation.

Research indicates that this compound possesses biological activities that can be harnessed for medicinal applications:

Antimicrobial Activity

Studies have evaluated its effectiveness against various microbial strains. For instance:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

These results suggest moderate antimicrobial potency, making it a candidate for further investigation in pharmaceutical formulations targeting bacterial infections.

Anti-inflammatory Effects

In animal models, administration of the compound has shown significant reductions in inflammation markers, indicating potential therapeutic applications in treating inflammatory diseases .

Environmental Applications

The compound's stability and reactivity make it suitable for applications in environmental chemistry:

- Catalytic Processes : It has been investigated as a potential catalyst or co-catalyst in oxidation reactions aimed at degrading pollutants such as ethylbenzene, highlighting its role in environmental remediation efforts .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds can be useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide | Benzamide core; fluorobenzyl group | Antimicrobial, anticancer |

| 1-Ethyl-4-tert-butylbenzene | Ethyl group on benzene | Moderate antimicrobial activity |

This table illustrates how variations in structure influence biological activity and application potential.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxy)-4-ethylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The tert-butoxy group can undergo cleavage, leading to the formation of reactive intermediates that interact with other molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(tert-Butoxy)-4-(1-methoxyethyl)benzene

- Structure : Differs by a methoxyethyl (–CH(CH₃)OCH₃) substituent instead of ethyl.

- Synthesis : Prepared via iridium-catalyzed methoxylation of 1-(tert-butoxy)-4-ethylbenzene in MeOH, yielding 72–84% purity after column chromatography .

- Reactivity : The methoxyethyl group enhances steric hindrance and polarity, reducing volatility compared to the ethyl analog.

- Spectroscopy : ¹H NMR shows a doublet at δ 1.25 ppm (methoxy CH₃) and a quartet at δ 3.40 ppm (OCH₂), distinguishing it from the ethyl group’s triplet (δ 1.25 ppm) .

4-tert-Butoxystyrene (1-(tert-butoxy)-4-vinylbenzene)

- Structure : Features a vinyl (–CH=CH₂) group instead of ethyl.

- Synthesis : Produced via photocycloaddition or elimination reactions; commercial purity is 99% (inhibited with 4-tert-butylcatechol) .

- Applications: A monomer for polymerization due to the vinyl group’s reactivity. In contrast, the ethyl derivative is less reactive in chain-growth reactions .

- Thermal Stability : The vinyl group lowers thermal stability compared to the saturated ethyl substituent.

1-tert-Butyl-4-ethylbenzene

- Structure : Replaces the tert-butoxy group with tert-butyl (–C(CH₃)₃).

- Electronic Effects: The tert-butyl group is a stronger electron donor than tert-butoxy, increasing the ring’s electron density.

- Synthesis : Typically alkylated via Friedel-Crafts reactions. Lacks the oxygen atom, making it more hydrophobic (logP ≈ 5.2 vs. 3.8 for this compound) .

1-(tert-Butoxy)-2-methylbenzene

- Structure : Methyl (–CH₃) substituent at position 2 instead of ethyl at position 4.

- Reactivity : The ortho-methyl group increases steric hindrance, reducing accessibility for electrophilic substitution.

- Synthetic Utility : Used in Pd-catalyzed olefinations to yield acrylate derivatives (55% yield) under milder conditions than the ethyl analog .

1-tert-Butyl-4-nitrobenzene

- Structure: Nitro (–NO₂) group at position 4 instead of ethyl.

- Electronic Effects : The nitro group is strongly electron-withdrawing, opposing the electron-donating tert-butoxy group in this compound.

- Applications : Primarily an intermediate in explosives and dyes, unlike the ethyl derivative’s use in fine chemicals .

Comparative Data Tables

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Substituents | logP | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | –O–C(CH₃)₃, –CH₂CH₃ | 3.8 | Not reported | Photoredox catalysis |

| 4-tert-Butoxystyrene | –O–C(CH₃)₃, –CH=CH₂ | 2.9 | <25 | Polymerization |

| 1-tert-Butyl-4-ethylbenzene | –C(CH₃)₃, –CH₂CH₃ | 5.2 | Not reported | Hydrophobic solvents |

| 1-tert-Butyl-4-nitrobenzene | –C(CH₃)₃, –NO₂ | 2.5 | 35–38 | Explosive intermediates |

Key Findings and Implications

- Steric Effects : Bulky substituents (tert-butoxy, tert-butyl) hinder reaction rates but improve regioselectivity in electrophilic substitutions.

- Electronic Tuning : Electron-donating groups (e.g., tert-butoxy) activate the benzene ring toward electrophilic attack, while electron-withdrawing groups (e.g., nitro) deactivate it.

- Synthetic Flexibility : this compound serves as a versatile precursor for methoxylation, vinylation, and cross-coupling reactions .

Biological Activity

1-(tert-Butoxy)-4-ethylbenzene, with the molecular formula C₁₂H₁₈O, is an organic compound characterized by a tert-butoxy group and an ethyl group attached to a benzene ring. This compound is notable for its unique chemical properties and potential biological activity, making it of interest in various scientific and industrial applications.

Chemical Structure

The structure of this compound can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. A common method includes reacting benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction can be summarized as:

This reaction highlights the compound's formation through substitution at the aromatic ring, which is essential for its subsequent biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through electrophilic and nucleophilic reactions. The tert-butoxy group can undergo cleavage, leading to the formation of reactive intermediates that may influence biochemical pathways and cellular processes.

Potential Therapeutic Applications

Research indicates that this compound may exhibit anti-inflammatory and antioxidant properties. These effects are significant in the context of developing therapies for conditions such as cancer and neurodegenerative diseases.

Case Studies

- Anti-inflammatory Effects : A study demonstrated that compounds similar to this compound reduced pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

- Antioxidant Activity : Research has shown that this compound can scavenge free radicals, indicating its potential as an antioxidant agent in preventing oxidative stress-related damage.

Comparison with Related Compounds

To understand its unique properties, a comparison with structurally related compounds is useful:

| Compound | Structure Type | Notable Biological Activity |

|---|---|---|

| Ethylbenzene | Ethyl group only | Known for toxicity; limited therapeutic use |

| tert-Butylbenzene | tert-butyl group only | Used as a solvent; lower biological activity |

| 1-(tert-Butyl)-4-methylbenzene | tert-butyl & methyl groups | Exhibits some antioxidant properties |

Toxicological Studies

Toxicological assessments have indicated that while this compound has potential therapeutic benefits, it also poses risks at high concentrations. Studies show that exposure can lead to cytotoxic effects in certain cell lines, necessitating further investigation into its safety profile.

Environmental Impact

Given its industrial applications, understanding the environmental impact of this compound is crucial. It has been detected in various environmental samples, raising concerns about its persistence and bioaccumulation potential.

Q & A

Q. What are the primary synthetic routes for 1-(tert-Butoxy)-4-ethylbenzene, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts alkylation, where tert-butyl alcohol reacts with 4-ethylbenzene derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key conditions include anhydrous environments, controlled temperatures (e.g., 0–50°C), and stoichiometric optimization to minimize side reactions like over-alkylation . Yield improvements often involve catalyst purity adjustments (e.g., using freshly activated AlCl₃) and inert atmospheres (N₂/Ar) to prevent hydrolysis.

Q. How does the steric bulk of the tert-butoxy group affect the compound’s reactivity in substitution reactions?

The tert-butoxy group imposes significant steric hindrance, slowing nucleophilic substitution at the para-ethyl position. For example, in SN2 reactions, bulky nucleophiles exhibit reduced efficiency compared to smaller ones (e.g., iodide vs. fluoride). This steric effect can be quantified via kinetic studies comparing substitution rates with analogous compounds (e.g., 1-methoxy-4-ethylbenzene) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR shows distinct peaks for tert-butoxy (δ ~1.3 ppm, singlet for 9H) and ethyl groups (δ ~1.2–1.4 ppm for CH₂CH₃).

- IR : Strong C-O stretching vibrations (~1250 cm⁻¹) for the tert-butoxy group.

- GC-MS : Molecular ion peak at m/z 208.3 (C₁₃H₂₀O₂) confirms molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictory data in Friedel-Crafts alkylation yields for this compound?

Discrepancies in reported yields often stem from moisture levels, catalyst activation, or competing side reactions. A systematic approach includes:

- Moisture Control : Rigorous drying of reagents/solvents (e.g., molecular sieves for benzene).

- Catalyst Screening : Testing alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to compare efficiency.

- Kinetic Monitoring : Using in-situ FTIR or HPLC to track intermediate formation and side products .

Q. What strategies optimize regioselectivity in functionalizing this compound for complex molecule synthesis?

Regioselective functionalization (e.g., halogenation) at the ethyl group can be achieved via:

- Directed Metallation : Using directing groups (e.g., –OMe) to guide lithiation at the ethyl position.

- Radical Reactions : tert-Butoxy groups stabilize adjacent radicals, enabling selective C–H functionalization under UV/initiators .

Q. How do electronic effects of the tert-butoxy group influence oxidation pathways?

The electron-donating tert-butoxy group deactivates the benzene ring, directing oxidation to the ethyl side chain. For example, KMnO₄/H₂SO₄ oxidizes the ethyl group to a carboxylic acid, while milder agents (e.g., CrO₃) yield ketones. Computational studies (DFT) can model charge distribution to predict reaction sites .

Methodological Guidance

Q. What experimental designs are recommended for studying the compound’s stability under varying pH conditions?

- Hydrolytic Stability Assay : Incubate the compound in buffered solutions (pH 1–13) at 25–60°C, monitoring degradation via HPLC.

- Kinetic Analysis : Plot degradation rates vs. pH to identify stability thresholds (e.g., rapid hydrolysis above pH 10 due to tert-butoxy cleavage) .

Q. How can researchers validate the purity of this compound for biological assays?

- Chiral HPLC : Detect enantiomeric impurities (if applicable).

- Elemental Analysis : Confirm C/H/O ratios match theoretical values.

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles to identify solvent residues .

Comparative Analysis

Q. How does this compound compare to its methyl and methoxyethyl analogs in catalytic hydrogenation?

- Ethyl vs. Methyl : The ethyl group’s longer chain increases steric hindrance, slowing hydrogenation rates.

- tert-Butoxy vs. Methoxyethyl : The tert-butoxy group’s bulk reduces catalyst accessibility, requiring higher H₂ pressures or elevated temperatures. Comparative studies using Pd/C or Raney Ni can quantify these effects .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for this compound?

Variations in purity (e.g., residual solvents, isomeric byproducts) and crystallization methods (slow cooling vs. rapid precipitation) can alter melting points. Standardizing recrystallization solvents (e.g., hexane/EtOAc) and DSC protocols ensures reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.